An In-Depth Technical Guide to Ethyl 5-methyl-2,4-dioxohexanoate: Synthesis, Properties, and Applications
An In-Depth Technical Guide to Ethyl 5-methyl-2,4-dioxohexanoate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-methyl-2,4-dioxohexanoate is a β-dicarbonyl compound, a class of molecules that holds significant importance in synthetic organic chemistry.[1][2] Its unique structural feature, possessing two carbonyl groups separated by a single methylene unit, imparts a versatile reactivity profile, making it a valuable building block for the synthesis of a wide array of more complex molecules, particularly heterocyclic compounds. This guide provides a comprehensive overview of the synthesis, physicochemical properties, key chemical transformations, and potential applications of Ethyl 5-methyl-2,4-dioxohexanoate, with a focus on its relevance to pharmaceutical and agrochemical research and development.[2][3]
Physicochemical Properties
Ethyl 5-methyl-2,4-dioxohexanoate is a liquid at room temperature, typically appearing as a clear yellow to orange oil.[3] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 64195-85-3 | [4][5][6][7] |
| Molecular Formula | C₉H₁₄O₄ | [4][5][6][7] |
| Molecular Weight | 186.21 g/mol | [6][7] |
| Appearance | Clear yellow to orange liquid | [3] |
| Boiling Point | 113-116 °C at 5 Torr | [6] |
| Purity (typical) | ≥94.0% (GC) | [3] |
digraph "Ethyl_5_methyl_2_4_dioxohexanoate" { graph [layout=neato, overlap=false, splines=true]; node [shape=plaintext];C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; O1 [label="O"]; O2 [label="O"]; O3 [label="O"]; O4 [label="O"]; H1[label="H"]; H2[label="H"]; H3[label="H"]; H4[label="H"]; H5[label="H"]; H6[label="H"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"]; H10 [label="H"]; H11 [label="H"]; H12 [label="H"]; H13 [label="H"]; H14 [label="H"];
// Ethyl group C1 -- C2; C1 -- H1; C1 -- H2; C1 -- H3; C2 -- O1; C2 -- H4; C2 -- H5;
// Ester and dicarbonyl chain O1 -- C3; C3 -- O2 [style=double]; C3 -- C4; C4 -- O3 [style=double]; C4 -- C5; C5 -- H6; C5 -- H7; C5 -- C6; C6 -- O4 [style=double]; C6 -- C7;
// Isopropyl group C7 -- H8; C7 -- C8; C7 -- C9; C8 -- H9; C8 -- H10; C8 -- H11; C9 -- H12; C9 -- H13; C9 -- H14; }
Figure 1: Chemical structure of Ethyl 5-methyl-2,4-dioxohexanoate.
Synthesis
The primary route for the synthesis of Ethyl 5-methyl-2,4-dioxohexanoate is through a Claisen condensation reaction. This method involves the reaction of an ester with a ketone in the presence of a strong base.
Figure 3: Keto-enol tautomerism of Ethyl 5-methyl-2,4-dioxohexanoate.
This tautomerism is fundamental to the reactivity of Ethyl 5-methyl-2,4-dioxohexanoate, as the enol and enolate forms are key nucleophilic intermediates in many of its characteristic reactions.
Applications in Synthesis
The dicarbonyl moiety of Ethyl 5-methyl-2,4-dioxohexanoate makes it an excellent precursor for the synthesis of various five- and six-membered heterocyclic systems, which are prevalent scaffolds in many biologically active compounds.
Synthesis of Pyrazoles
Pyrazoles are a well-known class of heterocyclic compounds with a broad range of pharmaceutical and agrochemical applications. Ethyl 5-methyl-2,4-dioxohexanoate can react with hydrazine and its derivatives in a cyclocondensation reaction to afford substituted pyrazoles. The reaction typically proceeds by initial condensation of the hydrazine with one of the carbonyl groups, followed by intramolecular cyclization and dehydration.
Figure 4: General scheme for the synthesis of pyrazoles from Ethyl 5-methyl-2,4-dioxohexanoate.
Synthesis of Isoxazoles
Similarly, reaction with hydroxylamine hydrochloride yields isoxazole derivatives. The nitrogen of the hydroxylamine attacks one of the carbonyl carbons, and the oxygen attacks the other, leading to the formation of the five-membered isoxazole ring after dehydration.
Synthesis of Pyrimidines
Pyrimidines, another important class of nitrogen-containing heterocycles, can be synthesized from Ethyl 5-methyl-2,4-dioxohexanoate by condensation with reagents containing an N-C-N fragment, such as urea, thiourea, or guanidine. This reaction, often a variation of the Biginelli reaction, provides access to a diverse range of substituted pyrimidine derivatives.
Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the isopropyl group (a septet and a doublet), and the methylene and/or methine protons of the keto and enol forms. The presence of the enol form would be indicated by a signal for the enolic proton.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons, the carbons of the ethyl and isopropyl groups, and the carbons of the hexanoate backbone. The tautomerism would also be reflected in the ¹³C NMR spectrum.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester carbonyl groups. In the case of the enol tautomer, a broad O-H stretching band and a C=C stretching band would also be expected.
-
Mass Spectrometry (MS): Mass spectrometry would show the molecular ion peak corresponding to the molecular weight of the compound (186.21 g/mol ). [8]The fragmentation pattern would provide further structural information.
Safety and Handling
Ethyl 5-methyl-2,4-dioxohexanoate should be handled in a well-ventilated area, and personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. [9]It is advisable to store the compound in a tightly sealed container in a cool, dry place, away from oxidizing agents. [2]For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. [9]
Conclusion
Ethyl 5-methyl-2,4-dioxohexanoate is a versatile and valuable building block in organic synthesis. Its ability to undergo keto-enol tautomerism and participate in cyclocondensation reactions makes it a key intermediate for the preparation of a wide range of heterocyclic compounds with potential applications in the pharmaceutical and agrochemical industries. [1][2][3]A thorough understanding of its synthesis, properties, and reactivity is crucial for its effective utilization in research and development.
References
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β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013). National Institutes of Health. [Link]
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Chemical-Suppliers. (n.d.). Ethyl 5-methyl-2,4-dioxohexanoate. Retrieved from [Link]
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